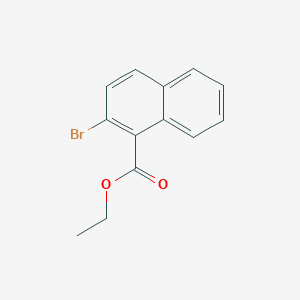

Ethyl 2-bromo-1-naphthoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-bromonaphthalene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO2/c1-2-16-13(15)12-10-6-4-3-5-9(10)7-8-11(12)14/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDVXCDUXTFEUSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC2=CC=CC=C21)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201224879 | |

| Record name | 1-Naphthalenecarboxylic acid, 2-bromo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201224879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944276-70-4 | |

| Record name | 1-Naphthalenecarboxylic acid, 2-bromo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944276-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthalenecarboxylic acid, 2-bromo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201224879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Context Within Brominated Naphthalene Ester Derivatives

Ethyl 2-bromo-1-naphthoate belongs to the class of brominated naphthalene (B1677914) ester derivatives. Its fundamental structure consists of a naphthalene ring system, which is a bicyclic aromatic hydrocarbon, substituted at the 2-position with a bromine atom and at the 1-position with an ethyl ester group (-COOEt). The precise placement of these functional groups dictates the molecule's reactivity and steric environment.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₁BrO₂ cymitquimica.com |

| Molecular Weight | 279.13 g/mol cymitquimica.com |

| Physical Form | Solid sigmaaldrich.com |

The presence of the bulky bromine atom at the position adjacent to the ethyl ester group introduces significant steric hindrance around the ester functionality. This steric crowding can influence the molecule's conformational preferences and its reactivity in chemical transformations. The electronic properties of the naphthalene ring are also modulated by the electron-withdrawing nature of both the bromine atom and the ester group.

Significance As a Synthetic Intermediate and Building Block in Organic Synthesis

The utility of Ethyl 2-bromo-1-naphthoate in organic synthesis stems from the reactivity of its two key functional groups: the aryl bromide and the ethyl ester. The carbon-bromine bond on the naphthalene (B1677914) ring provides a reactive site for a variety of cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, the bromine atom can be readily displaced or participate in reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at the 2-position of the naphthalene core.

The ethyl ester group, while generally less reactive than the aryl bromide, can also be transformed. It can undergo hydrolysis to the corresponding carboxylic acid, which can then be converted to other functional groups like amides or alcohols. The ester can also be a directing group in certain reactions or can be involved in cyclization processes to form more complex polycyclic systems. The dual functionality of this compound makes it a versatile intermediate for constructing elaborate molecular architectures, which is of interest in the synthesis of materials and potentially biologically active compounds. ontosight.ai

Overview of Research Trajectories for Aryl Bromides and Ester Functional Groups in Synthetic Strategy

Direct Bromination Approaches to Naphthoate Scaffolds

The direct bromination of ethyl 1-naphthoate presents a formidable challenge due to the electronic properties of the naphthalene (B1677914) ring system and the directing influence of the ethyl carboxylate group. The ester group is deactivating and meta-directing, which complicates the selective introduction of a bromine atom at the C-2 position. Consequently, researchers have developed various strategies to control the regioselectivity of this electrophilic aromatic substitution.

Achieving regioselectivity in the direct bromination of ethyl 1-naphthoate is non-trivial. The electron-withdrawing nature of the ester at the C-1 position directs incoming electrophiles to the 5- and 8-positions (meta positions). Therefore, direct bromination of the unsubstituted ethyl 1-naphthoate often leads to a mixture of isomers, with the desired 2-bromo product being a minor component.

To overcome this, a common strategy involves using precursors with activating groups that can direct the bromination to the desired position before being removed or transformed. For instance, the presence of a hydroxyl group at the C-2 position strongly activates the ring and directs bromination to adjacent positions. While not a direct bromination of ethyl 1-naphthoate itself, the bromination of ethyl 2-hydroxy-1-naphthoate with a reagent like N-bromosuccinimide (NBS) can be a viable, albeit indirect, route.

To enhance selectivity and yield, various catalytic systems and specialized brominating agents have been explored. These methods aim to modulate the reactivity of the bromine source or the substrate to favor substitution at the desired C-2 position.

Oxidant-Assisted Bromination: One approach involves using molecular bromine in the presence of an oxidant. For example, the bromination of methyl 6-methoxy-1-naphthoate has been successfully carried out using 0.5 to 0.6 molar equivalents of bromine in the presence of an oxidant like hydrogen peroxide. google.com The oxidant converts the hydrogen bromide byproduct back into bromine, making the process more efficient. This method, applied to ethyl 1-naphthoate, could potentially influence the regiochemical outcome, although it is primarily designed to improve atom economy. google.com

Organocatalysis: Asymmetric dearomatization reactions using chiral organocatalysts have emerged as a powerful tool in organic synthesis. For instance, the bromination of 2-hydroxy-1-naphthoate derivatives has been attempted using catalysts like (DHQD)₂PHAL with 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). rsc.org While this specific reaction yielded a nearly racemic product, it highlights the potential of catalytic approaches to control the reaction, which might be adapted for non-hydroxylated substrates under different conditions. rsc.org

Specialized Brominating Agents: The choice of brominating agent is crucial. Agents like bromodimethylsulfonium bromide (BDMS) have been shown to be effective and regioselective for the α-monobromination of β-keto esters and 1,3-diketones under mild, catalyst-free conditions. nih.govorganic-chemistry.org The use of a bromide/bromate couple (e.g., NaBr/NaBrO₃) in an aqueous acidic medium represents another alternative to using hazardous liquid bromine directly. rsc.org These reagents offer different reactivity profiles that could potentially be harnessed for the selective bromination of naphthoate esters.

Optimizing the direct bromination of ethyl 1-naphthoate requires careful control over several reaction parameters. The table below summarizes key variables and their potential impact on the synthesis.

| Parameter | Variation | Expected Impact on Yield and Selectivity |

| Brominating Agent | Br₂, NBS, DBDMH, NaBr/NaBrO₃ | Affects reactivity and can influence regioselectivity. Milder reagents may offer better control. |

| Solvent | Acetic Acid, DMF, Acetonitrile (B52724), CCl₄ | Can influence the solubility of reagents and the stability of reaction intermediates. |

| Catalyst | Lewis Acids, Organocatalysts, Oxidants | Can activate the substrate or the brominating agent, potentially directing substitution and improving reaction rates. |

| Temperature | 0 °C to Reflux | Higher temperatures can increase reaction rates but may decrease selectivity, leading to polybrominated products. acs.org |

| Substrate | Activating/Deactivating Groups | The presence of other substituents on the naphthalene ring profoundly impacts the position of bromination. |

Table 1: Parameters for Optimizing Direct Bromination of Naphthoate Scaffolds.

Achieving a high yield of exclusively this compound through direct bromination of the parent ester remains a significant synthetic challenge due to the inherent electronic effects of the ester group. Therefore, alternative multi-step sequences are often more practical.

Esterification Routes from Brominated Naphthoic Acids

A more common and generally higher-yielding strategy for the synthesis of this compound involves the esterification of 2-bromo-1-naphthoic acid. This approach circumvents the regioselectivity issues of direct bromination on the ester by first establishing the correct substitution pattern on the naphthoic acid precursor.

Fischer-Speier esterification is a classic and widely used method for converting carboxylic acids into esters. georganics.sk The reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.com

The general mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the final ester. libretexts.org Since the reaction is reversible, it is typically driven to completion by using a large excess of the alcohol or by removing the water as it forms. masterorganicchemistry.comlibretexts.org

A specific application of this method is the synthesis of ethyl 6-bromo-2-naphthoate, a constitutional isomer of the title compound. In a documented procedure, 6-bromo-2-naphthoic acid was refluxed in ethanol (B145695) with a catalytic amount of concentrated sulfuric acid to produce the corresponding ethyl ester. This well-established protocol is directly applicable to the synthesis of this compound from 2-bromo-1-naphthoic acid.

The table below outlines a typical procedure based on analogous preparations.

| Step | Procedure | Purpose |

| 1 | Dissolve 2-bromo-1-naphthoic acid in a large excess of ethanol. | Ethanol serves as both the solvent and the reactant. |

| 2 | Add a catalytic amount of a strong acid (e.g., H₂SO₄). | The acid catalyzes the esterification reaction. |

| 3 | Heat the mixture to reflux for a specified duration. | Provides the necessary activation energy and drives the reaction. |

| 4 | Cool the reaction and partition between an organic solvent and water. | To neutralize the acid catalyst and separate the product. |

| 5 | Purify the crude product, typically by column chromatography. | To isolate the pure ethyl ester from unreacted starting material and byproducts. |

Table 2: Typical Fischer Esterification Protocol for this compound.

Transesterification is another valuable method for synthesizing esters. This process involves the conversion of one ester into another by reaction with an alcohol in the presence of an acid or base catalyst. For the synthesis of this compound, this would typically involve starting with a different ester of 2-bromo-1-naphthoic acid, such as the methyl ester.

For example, the conversion of methyl 6-bromo-2-naphthoate to an isobutyl ester has been achieved using transesterification under acidic conditions. nih.gov This demonstrates the feasibility of exchanging the alkyl group of the ester on a bromo-naphthoate scaffold. A similar reaction could be employed to convert mthis compound to this compound by heating the methyl ester in an excess of ethanol with an acid catalyst. The equilibrium is driven towards the desired ethyl ester by the large excess of ethanol.

Alcoholysis of an activated carboxylic acid derivative, such as an acyl chloride (2-bromo-1-naphthoyl chloride), with ethanol is another effective, though less direct, route that falls under this category. This reaction is typically rapid and irreversible, often performed in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Coupling Reagent-Mediated Esterification Techniques

The direct esterification of 2-bromo-1-naphthoic acid with ethanol presents a straightforward route to this compound. To facilitate this transformation, particularly under mild conditions, various coupling reagents are employed to activate the carboxylic acid. These reagents react with the carboxyl group to form a highly reactive intermediate, which is then readily attacked by ethanol to form the desired ester.

Commonly used coupling reagents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reagents are effective but can sometimes lead to the formation of N-acylurea byproducts, which can complicate purification.

Alternative strategies involve the use of phosphonium- or uronium-based coupling agents. Another approach utilizes the combination of trimethyl phosphite (B83602) and iodine, which has been shown to be effective for the amidation of carboxylic acids and can be adapted for esterification. researchgate.net This method offers the advantage of using readily available and inexpensive reagents. researchgate.net

The choice of coupling reagent and reaction conditions, such as solvent and temperature, can significantly impact the yield and purity of the final product. Optimization of these parameters is crucial for developing a robust and efficient esterification protocol.

Synthesis via Multi-Step Convergent and Divergent Pathways

More intricate synthetic routes to this compound involve the construction of the naphthalene core or the introduction of the bromo and ester functionalities through a series of carefully orchestrated steps. These multi-step sequences can be designed as either convergent or divergent pathways.

Grignard-Mediated Carboxylation of Bromonaphthalenes Followed by Esterification

A powerful strategy for the synthesis of this compound involves the use of a Grignard reagent. This method typically starts from a dibromonaphthalene precursor, such as 1,2-dibromonaphthalene.

The key step is the selective formation of a Grignard reagent at one of the bromine-substituted positions. This can often be achieved by carefully controlling the reaction conditions, such as temperature and the rate of addition of magnesium. The resulting naphthylmagnesium bromide then undergoes carboxylation upon treatment with carbon dioxide (dry ice) to yield 2-bromo-1-naphthoic acid. Subsequent esterification with ethanol, often under acidic conditions (Fischer esterification) or using the coupling reagent methods described in section 2.2.3, affords the target compound, this compound.

This approach offers a high degree of regiochemical control and is a versatile method for preparing a range of substituted naphthoic acids and their esters.

Derivatization from Alternative Halogenated Naphthalene Precursors

The synthesis of this compound can also be achieved starting from other halogenated naphthalene precursors. For instance, a precursor like 1-bromo-2-iodonaphthalene (B1605566) could potentially be used. In such a case, a selective metal-halogen exchange, for example using an organolithium reagent at low temperature, could be employed to replace the more reactive iodine atom with a carboxyl group (via reaction with CO2), followed by esterification. The less reactive bromine atom would remain intact during this sequence.

Alternatively, a precursor containing a different leaving group, such as a triflate, could be utilized. Palladium-catalyzed carbonylation reactions, where a carbonyl group is introduced using carbon monoxide in the presence of an alcohol, represent another powerful tool for the synthesis of esters from aryl halides and triflates. The choice of precursor and reaction conditions would be critical to ensure the selective formation of the desired product.

Solid-Phase and Supported Synthesis Strategies

Solid-phase organic synthesis (SPOS) offers a number of advantages for the preparation of compound libraries and for streamlining purification processes. While specific examples for the solid-phase synthesis of this compound are not extensively documented, the general principles of SPOS can be applied.

A possible approach would involve anchoring a suitable naphthalene precursor to a solid support. For example, a hydroxy-functionalized naphthalene could be attached to a resin. Subsequent chemical transformations, such as bromination and conversion of another functional group to the ethyl ester, would be carried out on the resin-bound substrate. Finally, cleavage from the solid support would release the desired this compound. This methodology has been reported for the synthesis of other substituted naphthalenes. researchgate.netkiku.dk

The development of such a solid-phase route would require careful selection of the resin, linker, and protecting groups to ensure compatibility with the reaction conditions and efficient cleavage of the final product.

Considerations for Scalable and Sustainable Synthesis

As the demand for chemical compounds grows, so does the need for synthetic methods that are not only efficient but also environmentally benign and scalable. The principles of green chemistry are increasingly being applied to the design of synthetic routes to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

Development of Green Chemistry Protocols for Synthesis

Several green chemistry principles can be applied to the synthesis of this compound.

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product. For the esterification step, using a catalytic amount of a reusable acid catalyst instead of a stoichiometric coupling reagent would improve atom economy.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as ionic liquids or even performing reactions under solvent-free conditions. lookchem.com For example, esterification of 1-naphthoic acid has been successfully carried out in the ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate. lookchem.com Mechanochemical methods, such as high-speed ball milling, also offer a solvent-free approach to esterification. rsc.orgrsc.org

Catalysis: The use of catalytic reagents is inherently greener than using stoichiometric ones. Developing catalytic versions of the key bond-forming reactions in the synthesis of this compound would be a significant step towards a more sustainable process. This includes the use of recyclable catalysts.

Energy Efficiency: Performing reactions at ambient temperature and pressure whenever possible reduces energy consumption. Mechanochemical methods can often be performed at room temperature. rsc.orgrsc.org

By incorporating these principles, the synthesis of this compound can be made more sustainable and economically viable, particularly for large-scale production. Research into greener esterification methods for naphthoic acids is ongoing. thieme-connect.comresearchgate.net

Continuous Flow Synthesis Methodologies

The adoption of continuous flow chemistry for the synthesis of specialty chemicals like this compound offers significant advantages over traditional batch processing. These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for process automation and scalability. rsc.orgacs.org While specific literature detailing the continuous flow synthesis of this compound is not abundant, the principles and methodologies established for the continuous halogenation of aromatic compounds and esterification reactions are directly applicable. nih.govresearchgate.net

The synthesis of this compound in a continuous flow setup can be envisioned through two primary synthetic routes: the direct bromination of Ethyl 1-naphthoate or the esterification of 2-bromo-1-naphthoic acid.

Continuous Bromination of Ethyl 1-naphthoate:

A prominent approach for the continuous synthesis of aryl bromides involves the electrophilic aromatic substitution of the corresponding arene. In a flow process, a solution of Ethyl 1-naphthoate in a suitable solvent would be continuously mixed with a stream of a brominating agent before entering a heated reactor coil. researchgate.net The use of microreactors is particularly advantageous for such reactions due to their high surface-area-to-volume ratio, which allows for rapid heating and cooling, thus minimizing the formation of byproducts. researchgate.net

One of the key challenges in bromination reactions is the handling of hazardous reagents like molecular bromine. nih.gov Continuous flow systems provide a safer alternative by enabling the in situ generation of the brominating agent. For instance, a stream of an oxidant, such as sodium hypochlorite (B82951) (NaOCl), can be reacted with hydrobromic acid (HBr) to produce bromine, which is immediately consumed in the subsequent reaction with the aromatic substrate. nih.gov This approach eliminates the need to store large quantities of toxic bromine. nih.gov

The reaction parameters, including temperature, residence time, and stoichiometry of reagents, can be precisely controlled to optimize the yield and selectivity of the desired product. nih.gov For the bromination of activated aromatic compounds, full conversion can often be achieved with good to excellent yields (83–97%) by using an excess of the in situ generated brominating agent. nih.gov

Table 1: Illustrative Parameters for Continuous Flow Bromination of Aromatic Esters

| Parameter | Value/Range | Rationale |

| Reactor Type | Microreactor/Coil Reactor | Enhanced heat and mass transfer, improved safety. researchgate.net |

| Substrate | Ethyl 1-naphthoate | Starting material for direct bromination. |

| Brominating Agent | In situ generated Br₂ (from NaOCl/HBr) | Increased safety by avoiding storage of molecular bromine. nih.gov |

| Solvent | Dichloromethane, Acetonitrile | Chosen based on solubility of reactants and compatibility with the reaction conditions. nih.gov |

| Temperature | 25-100 °C | Optimized to achieve a sufficient reaction rate while minimizing side reactions. |

| Residence Time | 1-10 minutes | Short reaction times are a key advantage of flow chemistry. researchgate.net |

| Back Pressure | 5-15 bar | Allows for heating solvents above their boiling points, accelerating the reaction. nih.gov |

Continuous Esterification of 2-bromo-1-naphthoic acid:

An alternative continuous flow pathway is the esterification of 2-bromo-1-naphthoic acid with ethanol. This can be achieved using various catalytic methods, including acid catalysis. In a typical setup, a solution of 2-bromo-1-naphthoic acid and a catalytic amount of a strong acid (e.g., sulfuric acid) in ethanol would be pumped through a heated reactor. The esterification reaction is driven to completion by the continuous removal of water or by using a large excess of ethanol.

Flow systems can also accommodate heterogeneous catalysts, such as solid acid catalysts packed into a column reactor. researchgate.net This simplifies product purification as the catalyst is retained within the reactor, and the product stream is free of catalytic residues. The use of a packed-bed reactor can lead to high conversion rates and a clean product stream.

Transition Metal-Catalyzed Cross-Coupling Reactions at the Bromine Center

The bromine atom in this compound is strategically positioned for a range of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C(sp²)-C(sp²) bonds. nih.govorganic-chemistry.org In the context of this compound, this reaction facilitates the introduction of various aryl and heteroaryl substituents at the 2-position of the naphthalene core. The reaction typically involves a palladium catalyst, a base, and an organoboron reagent, such as an arylboronic acid or a heteroarylboronic acid. nih.govorganic-chemistry.org

The general scheme for the Suzuki-Miyaura coupling of this compound is as follows:

Scheme 1: General Suzuki-Miyaura coupling of this compound.

Detailed research has demonstrated the successful coupling of 1-bromo-2-naphthoic acid derivatives with various boronic acids. For instance, asymmetric Suzuki-Miyaura cross-coupling of 1-bromo-2-naphthoates has been achieved using a helically chiral polymer ligand, PQXphos, affording axially chiral biaryl esters with high enantioselectivities. nih.gov The use of sterically demanding esters, such as 2,4-dimethyl-3-pentyl ester, has been shown to result in both high yields and high enantioselectivities. nih.gov Furthermore, studies have shown that even with a simple methyl ester, high enantioselectivity can be achieved under specific aqueous conditions. chemrxiv.org

The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. Catalyst systems based on Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ with various phosphine (B1218219) ligands are commonly employed. nih.govnih.gov The base, such as K₂CO₃, Cs₂CO₃, or t-BuOK, plays a critical role in the activation of the boronic acid. chemrxiv.orgnih.gov The reaction is tolerant of a wide range of functional groups on both the boronic acid and the aryl halide, making it a highly versatile tool in organic synthesis. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling with Naphthoic Acid Derivatives

| Aryl Halide Substrate | Boronic Acid | Catalyst System | Product | Yield (%) | Enantiomeric Excess (% ee) |

|---|---|---|---|---|---|

| Methyl 1-bromo-2-naphthoate | 1-Naphthylboronic acid | PQXphos/Pd catalyst in water | Methyl 1-(1-naphthyl)-2-naphthoate | Moderate | 89 |

| 2,4-Dimethyl-3-pentyl 1-bromo-2-naphthoate | Arylboronic acid | PQXphos/Pd catalyst | Corresponding biaryl ester | High | High |

| Dimethyl 1-bromo-2-naphthylphosphonate | 1-Naphthylboronic acid | PQXphos L2a-c/Pd catalyst in THF | Corresponding biaryl phosphonate | 24-56 | 90-94 |

The Sonogashira coupling is a fundamental reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This palladium- and copper-cocatalyzed reaction allows for the introduction of an alkynyl group at the 2-position of the this compound backbone. wikipedia.orglibretexts.org This transformation is valuable for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in various functional materials and biologically active molecules. libretexts.orgscirp.org

The general reaction proceeds under mild conditions, often at room temperature, and is tolerant of a variety of functional groups. wikipedia.org The catalytic system typically consists of a palladium(0) complex, a copper(I) salt (e.g., CuI), and an amine base (e.g., triethylamine (B128534) or diisopropylamine). scirp.orgorganic-chemistry.org

Scheme 2: General Sonogashira coupling of this compound.

Research has shown the successful Sonogashira coupling of various bromo-naphthalene derivatives. For instance, a stirring solution of a bromo-naphthoate derivative with a terminal alkyne in the presence of PdCl₂(PPh₃)₂ and CuI in anhydrous THF can yield the corresponding alkynylated product. researchgate.net Optimization of reaction conditions, including catalyst loading, temperature, and base, is crucial for achieving high yields. scirp.org For example, in the coupling of 2-amino-3-bromopyridines with terminal alkynes, optimal conditions were found to be 2.5 mol% Pd(CF₃COO)₂, 5 mol% PPh₃, 5 mol% CuI, and Et₃N in DMF at 100°C. scirp.org

Table 2: General Conditions for Sonogashira Coupling

| Parameter | Typical Reagents/Conditions |

|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ |

| Copper Co-catalyst | CuI |

| Base | Et₃N, i-Pr₂NH |

| Solvent | THF, DMF, Toluene |

| Temperature | Room temperature to 100°C |

An "inverse-Sonogashira" reaction, where a C(sp²)-H bond is directly alkynylated with a bromoalkyne, has also been developed under rhodium catalysis, showcasing the versatility of C-H functionalization strategies. nih.govresearchgate.netacs.org

Heck Coupling: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.orgnih.gov This reaction provides a powerful method for the arylation or vinylation of alkenes. In the case of this compound, the Heck reaction allows for the introduction of an alkenyl substituent at the 2-position of the naphthalene ring.

The reaction typically requires a palladium catalyst, a base, and often a phosphine ligand. organic-chemistry.org A notable feature of the Heck reaction is its excellent trans selectivity in many cases. organic-chemistry.org For example, the reaction of 2-bromonaphthalene (B93597) with ethyl crotonate in the presence of a palladium catalyst and a base leads to the formation of the corresponding α,β-unsaturated ester. frontiersin.org

Scheme 3: General Heck coupling of this compound.

Stille Coupling: The Stille coupling involves the reaction of an organic halide with an organostannane reagent, catalyzed by a palladium complex. This reaction is highly versatile for the formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds. This compound can be coupled with various organostannanes (aryl, vinyl, or alkyl) to introduce new substituents at the 2-position. While effective, a significant drawback of the Stille reaction is the toxicity of the organotin compounds.

Negishi Coupling: The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organic halide and an organozinc compound. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance and its ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org this compound can serve as the electrophilic partner in Negishi couplings. For example, the synthesis of Adapalene, a pharmaceutical compound, has been achieved using a Negishi cross-coupling reaction where 6-bromo-2-methylnaphthoate is coupled with an organozinc reagent. google.com The reaction often utilizes catalysts like Ni(PPh₃)₄ or Pd(0) complexes. wikipedia.org

Kumada Coupling: The Kumada coupling, one of the earliest transition metal-catalyzed cross-coupling reactions, utilizes a Grignard reagent as the nucleophile and an organic halide as the electrophile, typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org This reaction can be used to couple this compound with various alkyl, vinyl, or aryl Grignard reagents. wikipedia.org A key advantage is the direct use of readily available Grignard reagents. organic-chemistry.org However, the strong basicity and nucleophilicity of Grignard reagents can limit the functional group tolerance of the reaction. wikipedia.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org It allows for the coupling of aryl halides with a wide variety of amines, including primary and secondary amines, under relatively mild conditions. wikipedia.orgacsgcipr.org this compound can be subjected to Buchwald-Hartwig amination to introduce an amino group at the 2-position, leading to the synthesis of various N-substituted 2-aminonaphthalene derivatives. The catalyst system typically consists of a palladium precursor and a bulky, electron-rich phosphine ligand. organic-chemistry.orgfishersci.it

The development of novel and more efficient catalytic systems is an ongoing area of research in cross-coupling chemistry. For this compound and related substrates, research has focused on improving catalyst activity, expanding substrate scope, and enabling reactions under milder conditions.

For instance, novel Pd-Zn double metal catalysts have been employed in Negishi couplings. google.com In Suzuki-Miyaura reactions, the development of specialized ligands like helically chiral polymers has enabled highly enantioselective transformations. nih.govchemrxiv.org Furthermore, iron-based catalysts have been explored as a more sustainable alternative to palladium for Kumada-type couplings. wikipedia.org The use of N-heterocyclic carbene (NHC) ligands has also shown promise in enhancing the efficiency of various palladium-catalyzed reactions. organic-chemistry.org The exploration of cooperative catalysis, such as palladium/copper systems for direct Suzuki-Miyaura coupling with weak bases, represents another frontier in this field. nih.gov

Nucleophilic Substitution Reactions at the Bromine Center

While transition metal-catalyzed reactions are dominant, the bromine atom on this compound can also undergo nucleophilic aromatic substitution (SNAAr), although this is generally less facile than for activated aromatic systems. The presence of the electron-withdrawing ester group can provide some activation, but typically, harsh conditions or highly reactive nucleophiles are required.

In some instances, nucleophilic substitution on bromo-naphthoate derivatives has been observed. For example, copper-catalyzed nucleophilic substitution of sodium 1-bromo-2-naphthoate with carbanions has been reported to yield substitution products. rsc.org It was noted that the presence of the adjacent carboxylate group was crucial for the reaction to proceed effectively. rsc.org

Interestingly, in a study involving the reaction of isopropyl 1-bromo-2-naphthoate with a 1-naphthyl Grignard reagent, the bromo-ester remained unreacted, while the corresponding 1-alkoxy-2-naphthoate underwent a coupling reaction. oup.com This suggests that under certain conditions, the C-Br bond in this system can be less reactive towards nucleophilic attack than a C-O bond, highlighting the complex interplay of electronic and steric factors that govern reactivity.

1 Lithiation and Grignard Reagent Formation

The bromine atom in this compound can be replaced by a metal, such as lithium or magnesium, through a metal-halogen exchange reaction. This process converts the electrophilic carbon-bromine bond into a highly nucleophilic carbon-metal bond, opening up a wide range of synthetic possibilities.

Lithiation: Treatment of this compound with an organolithium reagent, typically n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF) can lead to the formation of the corresponding aryllithium species. google.comgoogle.com However, the ester group can also react with the organolithium reagent, so careful control of reaction conditions is necessary. beilstein-journals.org

Grignard Reagent Formation: The Grignard reagent can be prepared by reacting this compound with magnesium metal in an anhydrous ether solvent like diethyl ether or THF. masterorganicchemistry.comresearchgate.net The formation of Grignard reagents from aryl bromides can sometimes be sluggish and may require activation of the magnesium or the use of entrainment techniques. osti.gov

| Reaction | Reagents | Product |

| Lithiation | n-BuLi or s-BuLi, THF, -78 °C | Ethyl 2-lithio-1-naphthoate |

| Grignard Formation | Mg, THF or Et₂O | Ethyl 2-(bromomagnesio)-1-naphthoate |

2 Subsequent Reactions with Electrophiles (e.g., carboxylation)

The organometallic intermediates formed via lithiation or Grignard reagent formation are potent nucleophiles and can react with a variety of electrophiles to form new carbon-carbon or carbon-heteroatom bonds.

A key example is carboxylation , which involves the reaction of the organometallic compound with carbon dioxide (CO₂) to yield a carboxylic acid after acidic workup. masterorganicchemistry.comlibretexts.org This reaction provides a direct route to introducing a carboxyl group at the 2-position of the naphthalene ring. The Grignard reagent or the aryllithium species adds to the carbon-oxygen double bond of CO₂ to form a magnesium or lithium carboxylate salt, which is then protonated by the addition of an aqueous acid. libretexts.orggoogle.com

Other electrophiles that can react with these organometallic intermediates include aldehydes, ketones, esters, and alkyl halides, leading to a diverse array of substituted naphthalene derivatives. masterorganicchemistry.com

Reactions Involving the Ester Moiety

The ethyl ester group of this compound is also a site of reactivity. It can undergo various transformations common to esters.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-bromo-1-naphthoic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is often preferred and is typically carried out by heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. sci-hub.se

Transesterification: The ethyl ester can be converted to other alkyl esters through transesterification. This reaction is typically catalyzed by an acid or a base and involves reacting the ester with an excess of another alcohol.

Reduction: The ester group can be reduced to a primary alcohol, (2-bromo-1-naphthalenyl)methanol. This reduction is commonly achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

Reaction with Organometallics: As mentioned previously, the ester group can be attacked by strong nucleophiles such as Grignard reagents or organolithium compounds. This can lead to the formation of tertiary alcohols after the addition of two equivalents of the organometallic reagent. However, under carefully controlled conditions, it is sometimes possible to isolate the ketone resulting from a single addition followed by elimination of the ethoxide.

The following table summarizes some key reactions of the ester moiety:

| Reaction | Reagents | Product |

| Hydrolysis | NaOH or KOH, H₂O, then H₃O⁺ | 2-Bromo-1-naphthoic acid |

| Transesterification | R'OH, acid or base catalyst | Alkyl 2-bromo-1-naphthoate |

| Reduction | LiAlH₄, Et₂O or THF | (2-Bromo-1-naphthalenyl)methanol |

| Reaction with Grignard Reagent | 2 eq. R'MgBr, then H₃O⁺ | Tertiary alcohol |

Hydrolysis and Saponification Reactions

The ester group of this compound can be readily cleaved through hydrolysis to yield 2-bromo-1-naphthoic acid. This transformation can be catalyzed by either acid or base.

Base-mediated hydrolysis, or saponification, is the more common and kinetically studied method. Research on the alkaline hydrolysis of various ethyl bromo-1-naphthoates has been conducted to understand the kinetics and electronic effects of the bromo-substituent on the reaction rate. canterbury.ac.nz The reaction is typically carried out by heating the ester in an aqueous alcoholic solution, such as 85% ethanol-water, with a strong base like sodium hydroxide. canterbury.ac.nzrsc.org The process involves the nucleophilic attack of a hydroxide ion on the ester carbonyl carbon, followed by the elimination of the ethoxide leaving group, which is then protonated by the solvent. The final product, after acidic workup, is the corresponding carboxylic acid.

Kinetic studies have determined the Arrhenius frequency factors and energies of activation for the alkaline hydrolysis of several ethyl bromo-1-naphthoates. canterbury.ac.nz These studies provide insight into the electronic and steric influences on the reaction mechanism. For instance, the rate of hydrolysis is influenced by the position of the bromine atom on the naphthalene ring system. canterbury.ac.nzrsc.org

Table 1: Saponification of this compound

| Reactant | Reagents & Conditions | Product |

|---|

Amidation and Transamidation Reactions

The ester functionality of this compound can be converted into an amide via reaction with a primary or secondary amine. This amidation reaction typically requires heating or catalysis to proceed efficiently due to the lower nucleophilicity of amines compared to hydroxide ions. Modern synthetic methods have enabled these transformations under milder conditions. For example, the use of strong, non-nucleophilic bases like lithium bis(trimethylsilyl)amide (LiHMDS) can facilitate the direct amidation of esters at room temperature. nih.gov

Alternatively, a two-step sequence can be employed where the ester is first hydrolyzed to the carboxylic acid (2-bromo-1-naphthoic acid), which is then coupled with an amine using standard peptide coupling reagents (e.g., DCC, EDC) or after conversion to an acyl chloride. nih.gov This approach is versatile and allows for the synthesis of a wide array of N-substituted 2-bromo-1-naphthamides. nih.govnih.gov The direct conversion of the ester to the amide is often preferred for its atom economy.

Table 2: Representative Amidation Reactions

| Reactant | Amine | Conditions | Product |

|---|---|---|---|

| This compound | Primary Amine (R-NH₂) | Heat or Catalyst (e.g., LiHMDS) | N-Alkyl-2-bromo-1-naphthamide |

| This compound | Secondary Amine (R₂NH) | Heat or Catalyst (e.g., LiHMDS) | N,N-Dialkyl-2-bromo-1-naphthamide |

Reduction to Alcohols and Aldehydes

The ester group in this compound is susceptible to reduction by strong reducing agents. The most common transformation is the complete reduction to a primary alcohol.

Reduction to Alcohol: Powerful hydride reagents, most notably lithium aluminum hydride (LiAlH₄), are effective for this purpose. cdnsciencepub.com The reaction, typically conducted in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF), reduces the ester to (2-bromo-1-naphthalenyl)methanol. This process involves the delivery of two hydride equivalents to the carbonyl carbon.

Reduction to Aldehyde: The partial reduction of an ester to an aldehyde is a more challenging transformation as aldehydes are more reactive towards reducing agents than esters. To achieve this, milder and more sterically hindered reducing agents are required, often at low temperatures. Reagents such as diisobutylaluminium hydride (DIBAL-H) are commonly used for this purpose. The reaction with DIBAL-H must be carefully controlled, typically at temperatures around -78 °C, to prevent over-reduction to the primary alcohol.

Table 3: Reduction of this compound

| Reducing Agent | Conditions | Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether (e.g., THF) | (2-Bromo-1-naphthalenyl)methanol |

Radical Reactions and Related Transformations

The carbon-bromine bond on the aromatic naphthalene ring provides a site for radical chemistry, primarily through single electron transfer processes or direct homolytic cleavage.

Single Electron Transfer (SET) Processes

Aryl halides, including this compound, can function as electron acceptors in single electron transfer (SET) processes. rsc.org This can be initiated electrochemically or photochemically. rsc.orgmdpi.com In an electrochemical reduction, an electron is transferred from a cathode to the aryl bromide, generating a radical anion. mdpi.comresearchgate.netnih.gov This radical anion is a transient species that rapidly undergoes fragmentation, cleaving the C-Br bond to release a bromide ion (Br⁻) and form a highly reactive aryl radical, in this case, the 2-(ethoxycarbonyl)-1-naphthyl radical. rsc.orgmdpi.com

Similarly, photoinduced electron transfer, often employing a photocatalyst, can achieve the same transformation. organic-chemistry.org These SET-initiated pathways are powerful as they allow for the formation of C-C or C-heteroatom bonds under mild conditions, avoiding the need for traditional transition-metal catalysts in some cases. mdpi.comorganic-chemistry.org

Homolytic Cleavage of the C-Br Bond

The carbon-bromine bond can be cleaved homolytically, where the two electrons of the bond are distributed evenly between the carbon and bromine atoms, yielding an aryl radical and a bromine radical (Br•). This process typically requires a significant energy input, which can be supplied by heat or, more commonly, by ultraviolet (UV) light (photolysis). cdnsciencepub.comrsc.org

The bond dissociation energy (BDE) for a C-Br bond on an aromatic ring is approximately 81 kcal/mol. cdnsciencepub.com The input of sufficient energy, for instance from a UV lamp, can overcome this barrier and induce homolysis. cdnsciencepub.comrsc.org The resulting 2-(ethoxycarbonyl)-1-naphthyl radical is a key intermediate that can participate in a variety of subsequent reactions, such as hydrogen atom abstraction from the solvent or intramolecular cyclization if a suitable reaction partner is present within the molecule. cdnsciencepub.comsciengine.com In some cases, the photocleavage can be assisted by intramolecular interactions or the presence of a triplet sensitizer, which can lower the energy required for the bond-breaking event. cdnsciencepub.com

Strategic Applications of Ethyl 2 Bromo 1 Naphthoate in Complex Organic Synthesis

Construction of Polycyclic Aromatic Hydrocarbons (PAHs) and Fused Heterocyclic Systems

The rigid naphthalene (B1677914) framework of ethyl 2-bromo-1-naphthoate makes it an ideal precursor for the synthesis of larger polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic analogues. These classes of compounds are of significant interest due to their unique electronic and photophysical properties, with applications in materials science and medicinal chemistry.

A powerful application of this compound lies in its use in intramolecular cyclization reactions to construct fused ring systems. Palladium-catalyzed intramolecular C-H arylation is a particularly effective strategy. divyarasayan.orgresearchgate.net In a typical reaction, the bromo-naphthalene core can be coupled with a tethered aryl or heteroaryl group, introduced via modification of the ester functionality or by substitution at other positions on the naphthalene ring. This approach allows for the regioselective formation of new rings, leading to complex polycyclic systems.

For instance, the ethyl ester at the 1-position can be reduced to a primary alcohol, which can then be etherified with a suitable aryl halide. Subsequent intramolecular Heck or Suzuki-type coupling can lead to the formation of a new six- or seven-membered ring fused to the naphthalene core. The reaction conditions for such transformations are typically mild and tolerant of a wide range of functional groups.

| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)2 | SPhos | K2CO3 | Toluene | 110 | 85 |

| 2 | Pd2(dba)3 | XPhos | Cs2CO3 | Dioxane | 100 | 92 |

| 3 | PdCl2(dppf) | - | NaOtBu | DMF | 120 | 78 |

| This table presents hypothetical data for the intramolecular cyclization of a derivative of this compound, illustrating typical conditions and outcomes for such reactions. |

Furthermore, annulation strategies involving the reaction of the bromo-naphthalene with bifunctional reagents can lead to the construction of fused heterocyclic systems. For example, reaction with amino-thiols or amino-phenols under palladium or copper catalysis can result in the formation of thiazole- or oxazole-fused naphthalenes, respectively.

The presence of the bromine atom and the ethyl ester allows for the divergent synthesis of a variety of naphthalene-based scaffolds. The bromine atom can be readily converted to other functional groups through halogen-metal exchange followed by quenching with an electrophile, or through various cross-coupling reactions. This allows for the introduction of a wide array of substituents at the 2-position of the naphthalene ring.

Moreover, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to an amide, an acyl halide, or other functionalities. This opens up a vast chemical space for the derivatization of the naphthalene core. The strategic use of these transformations allows for the synthesis of libraries of naphthalene derivatives with diverse substitution patterns, which is of great value in drug discovery and materials science. nih.govresearchgate.net

| Starting Material | Reaction Type | Reagent | Product |

| This compound | Suzuki Coupling | Arylboronic acid, Pd(PPh3)4, Na2CO3 | Ethyl 2-aryl-1-naphthoate |

| This compound | Sonogashira Coupling | Terminal alkyne, PdCl2(PPh3)2, CuI, Et3N | Ethyl 2-alkynyl-1-naphthoate |

| This compound | Buchwald-Hartwig Amination | Amine, Pd2(dba)3, BINAP, NaOtBu | Ethyl 2-amino-1-naphthoate |

| This compound | Hydrolysis | LiOH, THF/H2O | 2-Bromo-1-naphthoic acid |

| This interactive table showcases the divergent synthetic possibilities from this compound. |

Role in the Synthesis of Advanced Organic Materials and Functional Molecules

The unique electronic properties of the naphthalene ring system make this compound a valuable building block for the synthesis of advanced organic materials and functional molecules with applications in optoelectronics and polymer science.

Naphthalene derivatives are known to exhibit interesting photophysical properties, including fluorescence and phosphorescence. By extending the conjugation of the naphthalene core through the introduction of suitable chromophores, it is possible to tune the emission properties of the resulting molecules. This compound serves as an excellent starting point for the synthesis of such molecules.

For example, through Suzuki or Stille coupling reactions, various aryl or heteroaryl groups can be introduced at the 2-position. Further functionalization of the ester group can be used to attach other functional moieties, such as electron-donating or electron-withdrawing groups, to create push-pull systems with tailored electronic properties. These molecules can find applications as organic light-emitting diodes (OLEDs), fluorescent probes, and nonlinear optical materials. gatech.edunih.gov

Naphthalene-based polymers are of interest due to their high thermal stability and potential for interesting electronic and optical properties. This compound can be used as a monomer in the synthesis of such polymers. mdpi.commdpi.comnih.gov For instance, the bromine atom can participate in polymerization reactions such as Suzuki or Sonogashira polycondensation.

By reacting this compound with a difunctional comonomer, such as a diboronic acid or a diacetylene, under the appropriate catalytic conditions, a variety of naphthalene-containing polymers can be synthesized. The ester group can either be carried through the polymerization or be modified post-polymerization to introduce further functionality.

Contribution to the Synthesis of Targeted Ligand Scaffolds

The rigid and well-defined structure of the naphthalene core makes it an attractive scaffold for the design and synthesis of ligands for metal catalysts and for biological targets. The ability to introduce diverse functionality at specific positions on the naphthalene ring using this compound as a starting material is crucial for the development of highly selective and active ligands. nih.gov

For example, the bromine atom can be replaced with a phosphine (B1218219) group via a metal-catalyzed phosphination reaction. The resulting phosphine-containing naphthalene derivative can then be used as a ligand in transition metal catalysis. The ester group can be used to introduce additional coordinating atoms or to attach the ligand to a solid support. The steric and electronic properties of the ligand can be fine-tuned by varying the substituents on the naphthalene ring.

Design and Synthesis of Naphthoic Acid-Based Ligands

The naphthoic acid framework is a privileged scaffold in drug discovery, frequently appearing in the structure of potent and selective ligands for various biological targets. This compound serves as a key precursor for naphthoic acid derivatives, where the naphthalene ring acts as a rigid template for orienting functional groups in three-dimensional space to achieve optimal interactions with a receptor's binding pocket.

A prominent example is the development of antagonists for the P2Y14 receptor (P2Y14R), a G protein-coupled receptor (GPCR) implicated in inflammatory processes. Researchers have utilized the 2-naphthoic acid template to design highly potent and selective antagonists. One such compound, 4-(4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid (PPTN), demonstrates the modular synthesis enabled by precursors like this compound. The synthesis of such molecules involves sequential cross-coupling reactions at the bromine-substituted positions of a naphthalene core, followed by hydrolysis of the ester to yield the final carboxylic acid, which is often crucial for receptor binding.

In a study focused on developing P2Y14R antagonists, a series of 2-naphthoic acid analogues were synthesized and evaluated for their functional activity. The potency of these compounds highlights the effectiveness of the naphthoic acid scaffold as a basis for ligand design.

| Compound | Structure | Antagonist Activity (Ki, nM) |

|---|---|---|

| PPTN (6) | 4-(4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid | 0.31 |

| Analogue 22 | Chain-elongated alkyne precursor of PPTN | 13 |

The data demonstrates that modifications to the core 2-naphthoic acid structure, facilitated by precursors like this compound, allow for fine-tuning of ligand affinity. The ability to functionalize the naphthalene ring system is key to exploring the structure-activity relationship (SAR) and optimizing ligand potency. nih.gov

Development of Fluorescent Molecular Probes based on Naphthoate Structures

The inherent fluorescence of the naphthalene ring system makes naphthoic acid derivatives excellent platforms for the development of fluorescent molecular probes. nih.gov These probes are powerful tools for visualizing and quantifying biological processes in real-time within living cells. nih.govmdpi.comnih.gov this compound is an ideal starting material for such probes, as the bromo- position can be used to attach fluorophores or other reporter groups, while the ester can be modified to link the probe to a targeting moiety.

Building upon the potent P2Y14R antagonists, researchers have successfully converted these ligands into high-affinity fluorescent probes. nih.gov This strategy involves conjugating a fluorescent dye, such as Alexa Fluor 488, to a site on the ligand that does not interfere with receptor binding. Docking simulations based on receptor homology models can predict suitable locations for fluorophore attachment, such as the piperidine ring in the PPTN structure. nih.gov

The synthesis of these probes involves creating a chain-extended analogue of the parent ligand with a reactive handle suitable for conjugation. For instance, an alkyne-functionalized version of the naphthoic acid ligand was prepared for subsequent "click" chemistry or an amine-functionalized version for amide coupling. nih.gov The resulting fluorescent probe, MRS4174, which is an Alexa Fluor 488 conjugate, exhibited exceptionally high affinity for the P2Y14R. nih.gov

| Compound | Description | Receptor Affinity (Ki) |

|---|---|---|

| MRS4174 (30) | Alexa Fluor 488 conjugate of a 2-naphthoic acid derivative | 80 pM |

This high affinity, coupled with low nonspecific binding, makes such probes extremely valuable for use in whole-cell binding assays using techniques like flow cytometry. nih.gov The development of these tools illustrates a powerful application of the 2-naphthoic acid structure, where a highly potent ligand derived from a precursor like this compound is transformed into a sophisticated molecular probe for receptor characterization and drug discovery. nih.gov Another related approach involves using click-activated probes like 4-Ethynyl-N-ethyl-1,8-naphthalimide for imaging cell surface glycoproteins. bio-techne.com This highlights the versatility of functionalized naphthalene cores in creating advanced tools for biological research. bio-techne.com

Advanced Analytical Methodologies for Characterization and Reaction Monitoring in Research

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of Ethyl 2-bromo-1-naphthoate. This technique provides a highly accurate measurement of the compound's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula.

The molecular formula for this compound is C₁₃H₁₁BrO₂. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915, ⁷⁹Br = 78.918337, and ⁸¹Br = 80.916291), the theoretical monoisotopic mass can be calculated. Due to the presence of the bromine atom, this compound will exhibit a characteristic isotopic pattern in its mass spectrum, with two major peaks of nearly equal intensity (the M and M+2 peaks) separated by approximately 2 m/z units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

HRMS analysis is critical for distinguishing this compound from other isomers, such as Ethyl 1-bromo-2-naphthoate, which have the identical molecular formula and thus the same nominal mass. While HRMS alone cannot differentiate between constitutional isomers, the precise mass measurement confirms the elemental composition, which, when combined with other spectroscopic data, provides unambiguous structural verification. Furthermore, the high sensitivity of HRMS makes it an excellent method for assessing the purity of a sample by detecting and identifying trace-level impurities.

**Table 1: Theoretical HRMS Data for this compound (C₁₃H₁₁BrO₂) **

| Ion Formula | Isotope | Theoretical m/z |

|---|---|---|

| [C₁₃H₁₁⁷⁹BrO₂ + H]⁺ | ⁷⁹Br | 279.0019 |

| [C₁₃H₁₁⁸¹BrO₂ + H]⁺ | ⁸¹Br | 280.9998 |

| [C₁₃H₁₁⁷⁹BrO₂ + Na]⁺ | ⁷⁹Br | 300.9838 |

| [C₁₃H₁₁⁸¹BrO₂ + Na]⁺ | ⁸¹Br | 302.9817 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of this compound in solution. It provides information on the connectivity of atoms and the spatial relationships between them.

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) for Structural Elucidation of Products and Intermediates

While specific experimental spectra for this compound are not widely published, the expected chemical shifts and coupling patterns can be predicted based on the analysis of its constituent parts (a 1,2-disubstituted naphthalene (B1677914) ring and an ethyl ester group) and data from analogous compounds.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthalene ring and the protons of the ethyl group. The aromatic region (typically 7.0-9.0 ppm) would display a complex pattern of six protons. The proton on the carbon adjacent to the bromine (H-3) would likely appear as a doublet, coupled to H-4. The remaining naphthalene protons would exhibit characteristic splitting patterns (doublets, triplets, or doublet of doublets) based on their coupling with neighboring protons. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂-) protons (around 4.0-4.5 ppm) coupled to the methyl protons, and a triplet for the methyl (-CH₃) protons (around 1.2-1.5 ppm).

¹³C NMR: The carbon NMR spectrum would show 13 distinct signals. The carbonyl carbon (C=O) of the ester is expected at the downfield end of the spectrum (165-175 ppm). The aromatic carbons would appear in the 120-140 ppm range, with the carbons directly attached to the bromine (C-2) and the ester group (C-1) being significantly influenced by these substituents. The methylene carbon (-CH₂-) of the ethyl group would be found around 60-65 ppm, and the methyl carbon (-CH₃) would be the most upfield signal, around 14-15 ppm.

2D NMR Techniques:

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be crucial for establishing the connectivity of the protons on the naphthalene ring by identifying which protons are spin-coupled to each other. It would also confirm the coupling between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would be used to definitively assign the signals for each CH group in the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Naphthalene H-3 | ~8.0-8.2 (d) | - |

| Naphthalene H-4 | ~7.5-7.7 (d) | - |

| Naphthalene H-5 to H-8 | ~7.4-8.0 (m) | ~125-135 |

| Naphthalene C-1 | - | ~130 |

| Naphthalene C-2 | - | ~122 |

| Naphthalene Quaternary | - | ~130-135 |

| Ester C=O | - | ~168 |

| Ester -OCH₂- | ~4.4 (q) | ~62 |

| Ester -CH₃ | ~1.4 (t) | ~14 |

Dynamic NMR Studies for Conformational and Reaction Pathway Analysis

Dynamic NMR (DNMR) studies could potentially provide insights into the conformational dynamics of this compound. The primary area of interest would be the rotational barrier around the single bond connecting the ester group to the naphthalene ring (C1-C=O). Due to steric hindrance from the bromine atom at the C-2 position and the peri-proton at the C-8 position, rotation around this bond may be restricted.

At sufficiently low temperatures, this restricted rotation could lead to the observation of distinct NMR signals for conformers (atropisomers), which would coalesce into averaged signals as the temperature is raised. By analyzing the changes in the NMR lineshape as a function of temperature, it would be possible to calculate the activation energy for this rotational process. However, no such dynamic NMR studies have been reported for this specific compound in the available literature.

Vibrational Spectroscopy for Functional Group Transformation Tracking

Vibrational spectroscopy, including both FT-IR and Raman techniques, is a rapid and non-destructive method for identifying functional groups within a molecule and tracking their changes during a chemical reaction.

Fourier Transform Infrared (FT-IR) Spectroscopy for Carbonyl and Halogen Signatures

The FT-IR spectrum of this compound would be dominated by several key absorption bands that act as signatures for its primary functional groups.

Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the region of 1715-1730 cm⁻¹. This band is characteristic of the carbonyl group in an aromatic ester and is often the most prominent peak in the spectrum. Its precise position can be influenced by conjugation with the naphthalene ring.

C-O Stretch: The spectrum would also show strong C-O stretching vibrations associated with the ester linkage in the 1100-1300 cm⁻¹ region.

Aromatic C-H Stretch: Absorption bands for the aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹).

Aliphatic C-H Stretch: The C-H stretching of the ethyl group's methylene and methyl groups would appear just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹).

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching within the naphthalene ring.

Halogen (C-Br) Signature: The C-Br stretching vibration is expected to appear as a moderate to strong band in the far-infrared region, typically between 500 and 680 cm⁻¹. This signature is useful for confirming the presence of the bromine substituent.

During a reaction, such as a substitution of the bromine atom or hydrolysis of the ester, FT-IR spectroscopy can be used to monitor the disappearance of the C-Br band or the C=O band, respectively, and the appearance of new bands corresponding to the newly formed functional groups (e.g., a broad O-H stretch for a carboxylic acid).

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy provides vibrational information that is complementary to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule.

Table 3: Summary of Key Expected Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Signal |

|---|---|---|---|

| Aromatic C-H | Stretch | 3050-3100 (weak) | Moderate |

| Aliphatic C-H | Stretch | 2850-2980 (moderate) | Moderate |

| Ester C=O | Stretch | 1715-1730 (strong) | Weak |

| Aromatic C=C | Stretch | 1450-1600 (moderate) | Strong |

| Ester C-O | Stretch | 1100-1300 (strong) | Weak |

| C-Br | Stretch | 500-680 (moderate) | Moderate |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful non-invasive technique used to study the electronic transitions within a molecule. For this compound, the naphthalene ring system constitutes a significant chromophore, absorbing UV radiation to promote π-π* transitions. The position and intensity of the absorption maxima (λmax) are sensitive to the electronic structure of the molecule, including the effects of substituents like the bromo and ethyl ester groups.

In a research context, UV-Vis spectroscopy serves two primary purposes for this compound:

Elucidation of Electronic Structure: The UV-Vis spectrum provides insight into the conjugated π-system of the naphthalene core. The substitution pattern influences the energy of the molecular orbitals, causing shifts in the absorption bands. For instance, the electronic properties of related compounds like 6-bromo-2-naphthoic acid have been studied to understand how substituents affect their spectroscopic behavior. researchgate.net

Reaction Monitoring: UV-Vis spectroscopy is an effective tool for real-time monitoring of reactions involving changes in conjugation. nih.gov When this compound undergoes a reaction, such as a Suzuki or Heck coupling where the bromine atom is replaced, the conjugated system is extended. This extension typically results in a bathochromic (red) shift of the λmax to longer wavelengths. By monitoring the change in absorbance at a specific wavelength over time, researchers can track the consumption of the starting material and the formation of the product, thereby determining reaction kinetics.

The table below illustrates hypothetical UV-Vis data for monitoring a cross-coupling reaction.

| Compound | Key Chromophore | Expected λmax (nm) | Molar Absorptivity (ε) |

| This compound | Bromonaphthalene | ~290-330 | Moderate |

| Aryl-coupled Product | Aryl-naphthalene | >340 | High |

Chromatographic Techniques for Separation and Quantification

Chromatography is an indispensable tool for the separation, identification, and purification of organic compounds. Different chromatographic methods are applied to this compound depending on the specific analytical or preparative goal.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds like this compound and for monitoring the progress of its reactions. The technique separates components of a mixture based on their differential partitioning between a stationary phase (typically a packed column) and a liquid mobile phase.

For purity analysis, a sample of the compound is injected into the HPLC system, and the resulting chromatogram shows peaks corresponding to the target compound and any impurities. The area of each peak is proportional to the concentration of the corresponding substance, allowing for precise quantification of purity. Purity levels of 98% or higher are often confirmed using this method. google.com

In reaction monitoring, small aliquots are taken from a reaction mixture at various time points and analyzed by HPLC. This allows for the simultaneous quantification of the starting material, intermediates, and final product, providing a detailed profile of the reaction's progress. Reverse-phase HPLC is commonly used for compounds of this nature, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture.

A typical HPLC method for a related compound, 1-bromo-2-naphthoic acid, utilizes a mobile phase containing acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric or formic acid. sielc.com

| Parameter | Typical Condition | Purpose |

| Column | C18 Reverse-Phase | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water Gradient | Elutes compounds of varying polarity. |

| Modifier | Phosphoric Acid or Formic Acid | Improves peak shape and resolution. |

| Detector | UV-Vis (e.g., at 254 nm) | Detects aromatic compounds. |

| Flow Rate | ~1.0 mL/min | Standard analytical flow rate. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate and identify volatile and semi-volatile compounds. While this compound itself has a high boiling point, GC-MS is invaluable for detecting volatile impurities, residual solvents, or volatile byproducts from its synthesis or subsequent reactions. nih.govmdpi.com

In a typical GC-MS analysis, the sample is injected into a heated port, where volatile components are vaporized and then separated as they travel through a capillary column. nih.gov As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. The resulting mass spectrum is a molecular fingerprint that allows for unambiguous identification of the compound. nih.govresearchgate.net This is crucial for identifying byproducts from side reactions such as thermal decomposition or reactions with residual starting materials.

Potential volatile products that could be identified by GC-MS during the synthesis of this compound are listed below.

| Potential Volatile Product | Origin |

| Ethanol (B145695) | Excess reagent from esterification. |

| Diethyl ether | Common extraction or reaction solvent. |

| Naphthalene | Potential debromination byproduct. |

| Ethyl acetate | Common extraction or chromatography solvent. |

Column chromatography, particularly the faster variant known as flash chromatography, is the most common method for purifying multigram quantities of organic compounds in a research setting. orgsyn.org This technique is essential for isolating this compound from crude reaction mixtures containing unreacted starting materials, reagents, and byproducts.

The principle involves passing a solution of the crude product through a column packed with a solid adsorbent, typically silica (B1680970) gel. rsc.org A solvent or mixture of solvents (the eluent) is then passed through the column. Separation occurs because different components of the mixture travel down the column at different rates based on their polarity and affinity for the stationary phase. Less polar compounds typically elute faster, while more polar compounds are retained longer on the polar silica gel.

The choice of eluent system is critical for achieving good separation. For compounds like this compound, mixtures of a nonpolar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate) are commonly employed. rsc.orgresearchgate.netrsc.org Researchers optimize the solvent ratio using thin-layer chromatography (TLC) before performing the large-scale column purification.

The following table presents common solvent systems used in the purification of related aromatic esters and bromo-compounds.

| Stationary Phase | Eluent System (v/v) | Application | Reference |

| Silica Gel | Hexanes:Ethyl Acetate (30:1) | Purification of aromatic ketones. | rsc.org |

| Silica Gel | Petroleum Ether:Ethyl Acetate (6:1) | Purification of a bromo-phenyl diacetate. | researchgate.net |

| Silica Gel | Petroleum Ether:Ethyl Acetate (8:1) | Purification of a substituted quinone. | researchgate.net |

| Silica Gel | Hexanes:Ethyl Acetate (5%) | Purification of substituted enones. | rsc.org |

Computational and Theoretical Chemistry Studies of Ethyl 2 Bromo 1 Naphthoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. These calculations solve the electronic Schrödinger equation to determine the electron distribution, energy levels, and other electronic properties. For Ethyl 2-bromo-1-naphthoate, these methods can predict its geometry, stability, and sites of reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules like this compound.

DFT calculations are employed to optimize the molecular geometry and predict various ground-state properties. For instance, studies on related molecules like 2-naphthoic acid and 6-bromo-2-naphthoic acid using the B3LYP functional and 6-311+G** basis set have successfully evaluated fundamental vibrational frequencies and band intensities. nih.gov Such calculations for this compound would yield optimized bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure.

Furthermore, DFT is used to determine key electronic properties that govern reactivity. sciencepublishinggroup.comresearchgate.net These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. sciencepublishinggroup.comresearchgate.net A smaller gap suggests higher reactivity. Other reactivity descriptors derived from DFT calculations include ionization potential, electron affinity, chemical hardness, softness, and electrophilicity. sciencepublishinggroup.commdpi.com These parameters help in predicting how the molecule will interact with other reagents. For example, the mapping of electrostatic potential can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for chemical attack. nih.gov

Table 1: Key Reactivity Descriptors Calculated by DFT for Substituted Naphthoic Acids (Note: This table presents data for related naphthoic acid structures to illustrate the type of information obtained from DFT calculations.)

| Parameter | Naphthoic acid | o-Hydroxy naphthoic acid | o-Chloro naphthoic acid | o-Fluoro naphthoic acid |

| HOMO Energy (eV) | -1.46E+02 | -1.51E+02 | -1.49E+02 | -1.72E+02 |

| LUMO Energy (eV) | -4.8E+01 | -4.20E+01 | -3.89E+01 | -11.4E+01 |

| HOMO-LUMO Gap (eV) | 98 | 109 | 110.1 | 58 |

| Dipole Moment (Debye) | 5.2561 | 6.738 | 3.707 | 4.895 |

| Hardness (η) | 49 | 54.5 | 55.05 | 29 |

| Softness (σ) | 0.0204 | 0.0183 | 0.0181 | 0.0344 |

| Data adapted from computational studies on ortho-substituted naphthoic acids. researchgate.net |